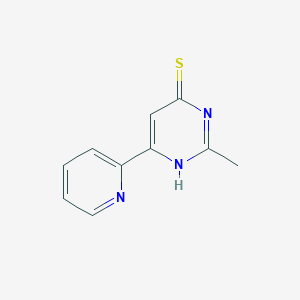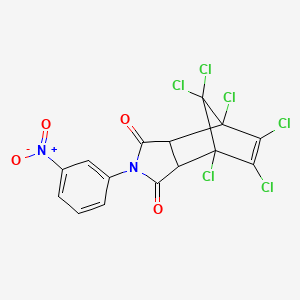
2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a thione group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In cancer therapy, it could interfere with cell division and induce apoptosis in tumor cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
2-methyl-6-(pyridin-2-yl)pyrimidine-4-ol: Similar structure but with a hydroxyl group instead of a thione group.
2-methyl-6-(pyridin-2-yl)pyrimidine-4-amine: Contains an amine group at the 4-position instead of a thione group.
Uniqueness: 2-methyl-6-(pyridin-2-yl)pyrimidine-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C10H9N3S |
|---|---|
Peso molecular |
203.27 g/mol |
Nombre IUPAC |
2-methyl-6-pyridin-2-yl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H9N3S/c1-7-12-9(6-10(14)13-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) |
Clave InChI |
OKDNAOPCKNMTOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=S)C=C(N1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,6-difluorophenyl)-2-(3-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12489439.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 5-chloro-2-methoxybenzoate](/img/structure/B12489445.png)
![N-(furan-2-ylmethyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12489447.png)
![[(5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-amino]-acetic acid](/img/structure/B12489454.png)

![5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12489463.png)
![2-(Furan-2-yl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B12489466.png)
![[Hydroxy(diphenyl)methyl]ferrocene](/img/structure/B12489475.png)
![4-[2-(3-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12489480.png)
![N-(2-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12489484.png)
![N-[4-(adamantan-2-yl)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12489490.png)
![3-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12489494.png)
![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12489498.png)
![5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde](/img/structure/B12489512.png)
